molecular formula C7H7Br2N3O B1620977 4-Amino-3,5-dibromobenzene-1-carbohydrazide CAS No. 96569-38-9

4-Amino-3,5-dibromobenzene-1-carbohydrazide

Cat. No.: B1620977
CAS No.: 96569-38-9
M. Wt: 308.96 g/mol
InChI Key: YFFKNKXNFFNNKV-UHFFFAOYSA-N
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Description

4-Amino-3,5-dibromobenzene-1-carbohydrazide is a chemical compound with the molecular formula C₇H₇Br₂N₃O and a molecular weight of 308.96 g/mol It is characterized by the presence of amino, dibromo, and carbohydrazide functional groups attached to a benzene ring

Preparation Methods

The synthesis of 4-Amino-3,5-dibromobenzene-1-carbohydrazide typically involves the reaction of 3,5-dibromo-4-nitrobenzoic acid with hydrazine hydrate under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-Amino-3,5-dibromobenzene-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.

    Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Condensation: The carbohydrazide group can participate in condensation reactions to form hydrazones or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3,5-dibromobenzene-1-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dibromobenzene-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The amino and carbohydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The dibromo groups may also play a role in its biological activity by interacting with cellular components .

Comparison with Similar Compounds

4-Amino-3,5-dibromobenzene-1-carbohydrazide can be compared with similar compounds such as:

    4-Amino-3,5-dichlorobenzene-1-carbohydrazide: Similar structure but with chlorine atoms instead of bromine.

    4-Amino-3,5-diiodobenzene-1-carbohydrazide: Similar structure but with iodine atoms instead of bromine.

    4-Amino-3,5-difluorobenzene-1-carbohydrazide: Similar structure but with fluorine atoms instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of bromine atoms, which can influence its reactivity and biological activity .

Properties

IUPAC Name

4-amino-3,5-dibromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N3O/c8-4-1-3(7(13)12-11)2-5(9)6(4)10/h1-2H,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFKNKXNFFNNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380875
Record name 4-amino-3,5-dibromobenzene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96569-38-9
Record name 4-amino-3,5-dibromobenzene-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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